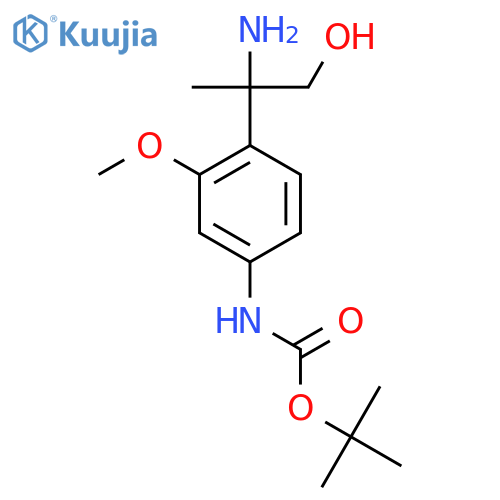

Cas no 2229593-34-2 (tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate)

2229593-34-2 structure

商品名:tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate

tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate

- 2229593-34-2

- EN300-1899416

- tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenyl]carbamate

-

- インチ: 1S/C15H24N2O4/c1-14(2,3)21-13(19)17-10-6-7-11(12(8-10)20-5)15(4,16)9-18/h6-8,18H,9,16H2,1-5H3,(H,17,19)

- InChIKey: CLIKSLYZFKUGEN-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CC(=C(C=1)OC)C(C)(CO)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 296.17360725g/mol

- どういたいしつりょう: 296.17360725g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 93.8Ų

tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1899416-0.1g |

tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenyl]carbamate |

2229593-34-2 | 0.1g |

$1106.0 | 2023-09-18 | ||

| Enamine | EN300-1899416-0.5g |

tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenyl]carbamate |

2229593-34-2 | 0.5g |

$1207.0 | 2023-09-18 | ||

| Enamine | EN300-1899416-2.5g |

tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenyl]carbamate |

2229593-34-2 | 2.5g |

$2464.0 | 2023-09-18 | ||

| Enamine | EN300-1899416-5.0g |

tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenyl]carbamate |

2229593-34-2 | 5g |

$3645.0 | 2023-05-23 | ||

| Enamine | EN300-1899416-0.05g |

tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenyl]carbamate |

2229593-34-2 | 0.05g |

$1056.0 | 2023-09-18 | ||

| Enamine | EN300-1899416-0.25g |

tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenyl]carbamate |

2229593-34-2 | 0.25g |

$1156.0 | 2023-09-18 | ||

| Enamine | EN300-1899416-1.0g |

tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenyl]carbamate |

2229593-34-2 | 1g |

$1256.0 | 2023-05-23 | ||

| Enamine | EN300-1899416-10.0g |

tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenyl]carbamate |

2229593-34-2 | 10g |

$5405.0 | 2023-05-23 | ||

| Enamine | EN300-1899416-1g |

tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenyl]carbamate |

2229593-34-2 | 1g |

$1256.0 | 2023-09-18 | ||

| Enamine | EN300-1899416-5g |

tert-butyl N-[4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenyl]carbamate |

2229593-34-2 | 5g |

$3645.0 | 2023-09-18 |

tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

2229593-34-2 (tert-butyl N-4-(2-amino-1-hydroxypropan-2-yl)-3-methoxyphenylcarbamate) 関連製品

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量